5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one
Overview
Description
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one is a synthetic organic compound with the molecular formula C19H14F3NO3 It is characterized by the presence of a quinolinone core structure substituted with an acetyl group at the 5-position and a trifluoromethylphenylmethoxy group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced at the 5-position of the quinolinone core through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Attachment of the Trifluoromethylphenylmethoxy Group: The final step involves the introduction of the trifluoromethylphenylmethoxy group at the 8-position. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylphenylmethoxy reagent and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinolinone core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., potassium carbonate) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the molecule.
Scientific Research Applications
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-8-{[2-(trifluoromethyl)benzyl]oxy}-2(1H)-quinolinone
- Quinolinyl-pyrazoles
- 2,2,2-Trifluoroacetophenone
Uniqueness
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one is unique due to the specific combination of its functional groups and the resulting chemical properties. The presence of the trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the quinolinone core provides a versatile scaffold for further modifications. This combination makes the compound particularly valuable for various research and industrial applications.
Properties
IUPAC Name |
5-acetyl-8-[[2-(trifluoromethyl)phenyl]methoxy]-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-11(24)13-6-8-16(18-14(13)7-9-17(25)23-18)26-10-12-4-2-3-5-15(12)19(20,21)22/h2-9H,10H2,1H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJVVNPSBQYLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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